molecular formula C17H21N3O3S3 B2640188 ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 511282-14-7

ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2640188
M. Wt: 411.55
InChI Key: FYSQOPNXZUHHBZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole and a thiophene ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The thiadiazole ring could potentially be formed via a reaction involving a thioamide and a hydrazine derivative . The thiophene ring could be formed via a Paal-Knorr synthesis or a similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and thiophene rings are aromatic, which means they are planar and have a delocalized π electron system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole and thiophene rings, as well as the other functional groups. For example, the thiadiazole ring can undergo reactions at the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Glutaminase Inhibition for Therapeutic Potential

Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which shares a similar thiadiazolyl and sulfanyl structural motif, has demonstrated their significance as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds have been explored for their therapeutic potential in inhibiting GLS, showing promise in attenuating the growth of certain types of cancer cells both in vitro and in animal models (Shukla et al., 2012).

Antibacterial and Antifungal Activities

Compounds with the cycloalkylthiophene moiety and their metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies indicate that structurally complex thiophene derivatives can exhibit significant antimicrobial properties against a variety of pathogenic strains, suggesting potential applications in developing new antimicrobial agents (Altundas et al., 2010).

Materials Science and Photovoltaic Applications

In the realm of materials science, derivatives of thiophene, particularly those incorporating ester groups, have been investigated for their potential in polymer photovoltaics. Such research explores the synthesis of polymers with specific band gaps for use in polymer photovoltaic devices, demonstrating the relevance of thiophene derivatives in improving the efficiency and performance of solar cells (Helgesen et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S3/c1-3-23-16(22)14-11-7-5-4-6-8-12(11)26-15(14)18-13(21)9-24-17-20-19-10(2)25-17/h3-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQOPNXZUHHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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